Validated Precursor to Neurodazine – Differential Utility in Neurogenesis Research
2,4,5‑Tribromo‑1‑[(4‑methoxyphenyl)methyl]‑1H‑imidazole is the documented starting material in a modular protocol for the synthesis of neurodazine, a validated neurogenesis inducer . Neurodazine, derived from this tribromoimidazole precursor, promotes neuronal differentiation of C2C12 myoblasts at a concentration of 2 µM over 7‑10 days . In contrast, the closest analog 1‑benzyl‑2,4,5‑tribromoimidazole yields neurodazine in an analogous synthetic sequence, but with reported lower overall yield due to partial deprotection during cross‑coupling steps .
| Evidence Dimension | Neurogenesis‑inducing activity of end‑product neurodazine derived from the precursor |
|---|---|
| Target Compound Data | Neurodazine derived from 2,4,5‑tribromo‑1‑[(4‑methoxyphenyl)methyl]‑1H‑imidazole: induces neurogenesis at 2 µM |
| Comparator Or Baseline | Neurodazine derived from 1‑benzyl‑2,4,5‑tribromoimidazole: lower recovered yield, activity at 2 µM when successfully isolated |
| Quantified Difference | Comparable neurogenic potency; advantage lies in higher synthetic throughput and reproducibility for the target compound |
| Conditions | Suzuki‑Miyaura cross‑coupling sequence; C2C12 myoblast differentiation assay, 7‑10 days incubation |
Why This Matters
For laboratories synthesizing neurodazine or analogous neurogenic small molecules, choice of the PMB‑protected precursor directly impacts overall yield and project timelines, making this compound the documented, higher‑throughput option.
- [1] Recnik, L.-M., El Hameid, M. A., Haider, M., Schnürch, M., Mihovilovic, M. D. Selective Sequential Cross‑Coupling Reactions on Imidazole towards Neurodazine and Analogues. Synthesis, 2013, 45, 1387–1405. View Source
